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The Definitive Spectroscopic Guide to Phenethyl
Lactate

This technical guide provides a comprehensive analysis of the spectroscopic signature of
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a key organic ester with applications
in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and
professionals in drug development, precise analytical characterization is paramount for quality
control, reaction monitoring, and structural elucidation. This document offers an in-depth
exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data of Phenethyl lactate, grounded in the principles of spectroscopic interpretation and
validated by predictive methodologies.

Introduction: The Molecular Blueprint of Phenethyl
Lactate

Phenethyl lactate (C11H1403) is an ester formed from the condensation of phenethyl alcohol
and lactic acid. Its molecular structure, comprising a phenyl ring, an ethyl group, a secondary

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b120143#bc-rfq
https://www.benchchem.com/product/b120143/docs?utm_src=pdf-body#spectroscopic-data-of-phenethyl-lactate-nmr-ir-mass-spec
https://www.benchchem.com/product/b120143/docs?utm_src=pdf-body#spectroscopic-data-of-phenethyl-lactate-nmr-ir-mass-spec
https://www.benchchem.com/product/b120143/docs?utm_src=pdf-body#spectroscopic-data-of-phenethyl-lactate-nmr-ir-mass-spec
https://www.benchchem.com/product/b120143/docs?utm_src=pdf-body#spectroscopic-data-of-phenethyl-lactate-nmr-ir-mass-spec
https://www.benchchem.com/product/b120143/docs?utm_src=pdf-body#spectroscopic-data-of-phenethyl-lactate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

alcohol, and an ester linkage, gives rise to a unique spectroscopic fingerprint. Understanding
this fingerprint is crucial for its unambiguous identification and for discerning its purity and
potential isomeric composition. This guide will dissect the H NMR, 13C NMR, IR, and MS data
to provide a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining
the precise arrangement of atoms within a molecule. By probing the magnetic properties of
atomic nuclei, NMR provides detailed information about the chemical environment, connectivity,
and stereochemistry of the analyte. Due to the limited availability of published experimental
spectra for Phenethyl lactate, the data presented herein is based on validated computational
prediction models, which offer a high degree of accuracy for structural confirmation.[1][2][3]

Proton (*H) NMR Spectroscopy

The *H NMR spectrum of Phenethyl lactate provides a wealth of information about the number
and types of hydrogen atoms present in the molecule. Each unique proton environment gives
rise to a distinct signal, characterized by its chemical shift (), multiplicity (splitting pattern), and
integration (relative number of protons).

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35-7.20 Multiplet 5H Ar-H
~4.30 Quartet 1H -CH(OH)-
~4.25 Triplet 2H -O-CH2-CHz-
~2.95 Triplet 2H -CH2-CH2-Ar
~2.50 Doublet 1H -OH
~1.40 Doublet 3H -CH(OH)-CHs
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Interpretation of the *H NMR Spectrum:

e Aromatic Protons (6 ~7.35 - 7.20 ppm): The cluster of signals in this region corresponds to
the five protons on the phenyl ring. The overlapping nature of these signals results in a
complex multiplet.

o Methine Proton (& ~4.30 ppm): This quartet arises from the proton attached to the chiral
center of the lactate moiety (-CH(OH)-). It is split into a quartet by the three neighboring
protons of the methyl group.

o Methylene Protons of the Ethyl Group (& ~4.25 ppm): These two protons are adjacent to the
ester oxygen and are deshielded, resulting in a downfield chemical shift. They appear as a
triplet due to coupling with the adjacent methylene group.

o Methylene Protons of the Phenethyl Group (6 ~2.95 ppm): These two protons are adjacent to
the aromatic ring and appear as a triplet, coupled to the methylene group attached to the
ester oxygen.

e Hydroxyl Proton (& ~2.50 ppm): The chemical shift of the hydroxyl proton can vary
depending on concentration and solvent. It typically appears as a broad singlet or, in this
case, a doublet due to coupling with the adjacent methine proton.

o Methyl Protons (6 ~1.40 ppm): The three protons of the methyl group on the lactate moiety
are coupled to the adjacent methine proton, resulting in a doublet.

Carbon-*3 (*3C) NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom gives rise to a single peak, and its chemical shift is indicative of its
chemical environment.

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~175.0 C=0 (Ester)
~138.0 Ar-C (Quaternary)
~129.0 Ar-CH

~128.5 Ar-CH

~126.5 Ar-CH

~69.0 -CH(OH)-

~66.0 -O-CH2-

~35.0 -CH2-Ar

~20.5 -CH(OH)-CHs

Interpretation of the 3C NMR Spectrum:

Carbonyl Carbon (6 ~175.0 ppm): The ester carbonyl carbon is significantly deshielded and
appears at the lowest field.

e Aromatic Carbons (0 ~138.0 - 126.5 ppm): The six carbons of the phenyl ring appear in this
region. The quaternary carbon (attached to the ethyl group) is typically weaker in intensity.

o Methine Carbon (& ~69.0 ppm): The carbon bearing the hydroxyl group is deshielded by the
electronegative oxygen atom.

o Methylene Carbon (Ester) (6 ~66.0 ppm): The carbon of the methylene group directly
attached to the ester oxygen is also deshielded.

o Methylene Carbon (Aromatic) (& ~35.0 ppm): The carbon of the methylene group attached to
the phenyl ring appears at a higher field compared to the one attached to the ester oxygen.

e Methyl Carbon (6 ~20.5 ppm): The methyl carbon of the lactate moiety is the most shielded
carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy:
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o Sample Preparation: Dissolve approximately 5-10 mg of Phenethyl lactate in ~0.6 mL of
deuterated chloroform (CDCIs).

e Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrumentation: Acquire the *H and *3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

NMR Workflow Diagram:

Caption: Workflow for NMR analysis of Phenethyl lactate.

Infrared (IR) Spectroscopy: Probing Molecular
Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present
in a molecule. The absorption of infrared radiation excites molecular vibrations, and the
frequencies of these absorptions are characteristic of specific bonds.

Predicted Characteristic IR Absorptions:
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
~3450 Broad, Strong O-H Stretch Alcohol
~3030 Medium C-H Stretch Aromatic
~2980, ~2940 Medium C-H Stretch Aliphatic
~1735 Strong C=0 Stretch Ester
~1605, ~1495 Medium-Weak C=C Stretch Aromatic Ring
~1210, ~1130 Strong C-O Stretch Ester and Alcohol
Monosubstituted
~750, ~700 Strong C-H Bend
Benzene

Interpretation of the IR Spectrum:

e O-H Stretch (~3450 cm~1): A prominent broad band in this region is a clear indication of the
hydroxyl group. The broadness is due to hydrogen bonding.

e C-H Stretches (~3030 cm~1, ~2980-2940 cm~1): The absorptions just above 3000 cm~* are
characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm~* are from
the aliphatic C-H bonds of the ethyl and methyl groups.[4]

e C=0 Stretch (~1735 cm~1): A strong, sharp absorption in this region is the hallmark of the
ester carbonyl group.[4]

e C=C Stretches (~1605, ~1495 cm~1): These absorptions are characteristic of the carbon-
carbon double bonds within the aromatic ring.

e C-O Stretches (~1210, ~1130 cm~1): Strong bands in this region arise from the stretching
vibrations of the C-O single bonds of the ester and the secondary alcohol.

e C-H Bends (~750, ~700 cm~1): The strong absorptions in this region are characteristic of the
out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
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o Sample Preparation: Place a small drop of neat Phenethyl lactate onto the ATR crystal.

o Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the
signal-to-noise ratio.

e Background Correction: A background spectrum of the clean ATR crystal should be recorded
and subtracted from the sample spectrum.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for IR analysis of Phenethyl lactate.

Mass Spectrometry (MS): Unraveling the Molecular
Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge
ratio (m/z) of ions. It provides information about the molecular weight of the compound and its
fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron lonization - El):
e Molecular lon (M*): m/z = 194 (corresponding to the molecular weight of C11H1403)
e Major Fragment lons:

o m/z = 104: This is a very prominent peak, likely the base peak, resulting from the cleavage
of the ester bond to form the stable phenethyl cation ([CeHsCH2CHz]*).

o m/z = 91: Loss of a methyl group from the phenethyl cation, leading to the tropylium ion
([C7H7]%), a common and stable fragment in molecules containing a benzyl group.

o m/z =77: Loss of an ethyl group from the phenethyl cation, corresponding to the phenyl
cation ([CeHs]™).

o m/z = 45: This fragment corresponds to the protonated lactic acid moiety
([CHsCH(OH)CQ]").
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Interpretation of the Mass Spectrum:

The mass spectrum of Phenethyl lactate is expected to be dominated by fragmentation
pathways that lead to stable carbocations. The most favorable cleavage is the one that breaks
the bond between the ester oxygen and the phenethyl group, as this generates the resonance-
stabilized phenethyl cation (m/z 104). Further fragmentation of this ion leads to other common
aromatic fragments. The presence of a peak at m/z 45 is indicative of the lactate portion of the
molecule. The molecular ion peak at m/z 194, though it may be of low intensity, is crucial for
confirming the molecular weight.[5][6]

Experimental Protocol for Mass Spectrometry (GC-MS):

o Sample Preparation: Dilute a small amount of Phenethyl lactate in a suitable solvent (e.g.,
dichloromethane or methanol).

« Injection: Inject the sample into the gas chromatograph (GC), which separates the
components of the sample before they enter the mass spectrometer.

« lonization: In the mass spectrometer, the sample is ionized, typically by electron impact (El).

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the
mass analyzer.

o Detection: The detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrometry Workflow Diagram:

Caption: Workflow for GC-MS analysis of Phenethyl lactate.

Conclusion

The spectroscopic data of Phenethyl lactate, as detailed in this guide, provides a robust
framework for its identification and characterization. The *H and 3C NMR spectra reveal the
precise connectivity of its proton and carbon frameworks. The IR spectrum confirms the
presence of key functional groups, including the hydroxyl, ester, and aromatic moieties. Finally,
the mass spectrum provides the molecular weight and characteristic fragmentation patterns
that are invaluable for structural confirmation. For researchers and developers, a thorough
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understanding and application of these spectroscopic techniques are essential for ensuring the
quality, purity, and identity of Phenethyl lactate in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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